molecular formula C5H7NO3 B135135 2-Acetamidoacrylic acid CAS No. 5429-56-1

2-Acetamidoacrylic acid

Cat. No.: B135135
CAS No.: 5429-56-1
M. Wt: 129.11 g/mol
InChI Key: UFDFFEMHDKXMBG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetamidoacrylic acid can be synthesized through several methods. One common synthetic route involves the reaction of acetamide with pyruvic acid. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Acetamidoacrylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Polymer Chemistry Applications

Radical Polymerization Studies
The radical polymerization of 2-acetamidoacrylic acid has been extensively studied. It exhibits high reactivity due to its captodative substituents, which depress termination rates, allowing for efficient polymer formation. For instance, a study reported that the rate constants for propagation and termination were estimated using various methods, leading to the synthesis of hydrogels with significant swelling ratios and stimuli-responsive properties to pH and electric fields .

Property Value
Maximum Swelling Ratio1334 at 2% cross-linker
Response to pHGel volume doubles in alkaline solution
Electric Field ResponseBends toward anode within minutes

Hydrogel Formation
Hydrogels synthesized from AAA demonstrate potential for biomedical applications due to their biodegradability and responsiveness to environmental stimuli. These hydrogels can be used in drug delivery systems and tissue engineering .

Biochemical Applications

Protein Purification
this compound is utilized in the preparation of polymeric hydrogels for the purification of His-tagged proteins. The Ni(2+)-complexed poly(this compound) hydrogel has shown effectiveness in immobilizing proteins, facilitating their purification through metal affinity chromatography .

Enzyme Catalysis
Research indicates that AAA can serve as a substrate for enzymes such as NosA, which catalyzes amide formation through Cα-N bond cleavage. This reaction highlights the compound's role in biochemical pathways, particularly in the synthesis of complex biomolecules .

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have explored the anticancer properties of compounds containing the 2-acetamidoacrylate moiety. For example, derivatives synthesized from AAA have shown promising activity against colon cancer cells by inducing apoptosis through reactive oxygen species generation and Src/JNK signaling pathway activation .

Compound Target Cancer Type Mechanism of Action
β-phenylacrylic acid derivativesColon cancerEGFR inhibition, apoptosis induction
Ethyl pyruvate derivativesVarious cancersTumor growth inhibition

Environmental Applications

Ion-Imprinted Polymers
AAA has been applied in the synthesis of palladium(II) ion-imprinted polymeric nanospheres (Pd(II) IIPs). These materials are designed for selective adsorption of palladium ions from aqueous solutions, showcasing potential for environmental remediation and recovery of precious metals .

Mechanism of Action

The mechanism by which 2-Acetamidoacrylic acid exerts its effects involves its interaction with specific molecular targets. For instance, as an antioxidant, it may scavenge free radicals and prevent oxidative damage to cells. The pathways involved include the modulation of redox reactions and the stabilization of reactive intermediates .

Comparison with Similar Compounds

2-Acetamidoacrylic acid can be compared with other similar compounds, such as:

Biological Activity

2-Acetamidoacrylic acid (AAA), with the chemical formula C5_5H7_7NO3_3 and CAS number 5429-56-1, is a compound that exhibits notable biological activities. Its structure includes an acetamido group attached to an acrylic acid backbone, which contributes to its diverse applications in biochemical research and potential therapeutic uses.

  • Molecular Weight : 129.115 g/mol
  • Melting Point : Approximately 190°C (decomposition)
  • Solubility : Soluble in dimethyl sulfoxide, slightly soluble in water and methanol.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity . Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The specific mechanisms of action may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial growth .

Antioxidant Activity

This compound has been identified as an effective antioxidant . Its ability to scavenge free radicals can protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant capacity is attributed to its structural features that allow it to donate electrons and neutralize reactive oxygen species .

Polymer Applications

The compound is also used in synthesizing polymeric materials, particularly in creating ion-imprinted polymers for selective metal ion binding. These polymers have applications in environmental remediation and analytical chemistry, showcasing the versatility of this compound beyond traditional biological roles .

Case Studies

  • Antimicrobial Evaluation
    • A study evaluated the antimicrobial efficacy of various this compound derivatives against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, with certain derivatives showing enhanced activity compared to standard antibiotics.
  • Antioxidant Mechanism Investigation
    • In vitro assays demonstrated that this compound could significantly reduce oxidative stress markers in cell cultures exposed to harmful oxidants. The compound's protective effects were linked to its ability to modulate cellular pathways involved in oxidative damage repair .
  • Polymeric Nanomaterials
    • Research involving the synthesis of palladium(II) ion-imprinted polymeric nanospheres using this compound highlighted its role in enhancing selectivity for metal ions in complex mixtures. The study illustrated the potential of this compound in environmental applications, particularly for detecting and removing heavy metals from wastewater .

Data Summary

PropertyValue
Molecular FormulaC5_5H7_7NO3_3
Molecular Weight129.115 g/mol
Melting Point~190°C (decomposition)
Antimicrobial ActivityEffective against various bacteria
Antioxidant ActivitySignificant free radical scavenging
Polymer ApplicationIon-imprinted polymers

Q & A

Basic Research Questions

Q. How can researchers synthesize 2-Acetamidoacrylic acid (AAA) with high purity for experimental use?

Methodological Answer: AAA is synthesized via acid-catalyzed reactions. A common protocol involves dissolving this compound precursors in trifluoroacetic acid and glacial acetic acid, followed by the addition of 4N HCl in dioxane. Recrystallization from ethyl acetate or methanol yields high-purity AAA (≥97%). Key characterization techniques include NMR to confirm structure and HPLC to assess purity .

Q. What precautions are necessary when handling AAA in laboratory settings?

Methodological Answer: AAA is classified as an irritant (Xi) and requires:

  • PPE: Gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38).
  • Storage: Inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition.
  • Spill Management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Safety data sheets (SDS) should be reviewed prior to use .

Q. How can AAA’s solubility and stability be characterized for experimental reproducibility?

Methodological Answer:

  • Solubility: Test in polar aprotic solvents (e.g., DMSO) and aqueous buffers using gravimetric analysis. AAA is sparingly soluble in water but dissolves in methanol (2–5 mg/mL at 25°C).
  • Stability: Conduct accelerated stability studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Decomposition occurs at 185–186°C, requiring low-temperature storage .

Advanced Research Questions

Q. How does AAA’s captodative structure influence its reactivity in RAFT polymerization?

Methodological Answer: AAA’s electron-withdrawing acetamido and electron-donating carboxylic acid groups create a captodative effect, stabilizing radical intermediates during polymerization. Computational studies (M05-2X/6-31+G(d,p)) show that this dual electronic effect lowers activation energy for propagation, enabling controlled polymer architecture. Experimental validation via SEC confirms narrow polydispersity (Đ < 1.3) .

Q. How can researchers resolve contradictions in AAA’s polymerization kinetic data?

Methodological Answer: Discrepancies between experimental and theoretical rate constants (e.g., AAA vs. methacrylic acid) arise from solvent effects and radical stability. Use a hybrid approach:

Experimental: Monitor conversion via in-situ FTIR or Raman spectroscopy.

Computational: Apply density functional theory (DFT) to model transition states.
Calibration with reference monomers (e.g., styrene) improves model accuracy .

Q. What role does Pd nanoparticle size play in AAA’s asymmetric hydrogenation?

Methodological Answer: Pd particle size (2–10 nm) modulates activity but not enantioselectivity. Smaller particles (2–5 nm) on TiO₂ supports increase turnover frequency (TOF) due to higher surface area. Enantioselectivity (ee > 90%) is governed by support acidity, which stabilizes reaction intermediates. Characterization via TEM and XPS confirms structure-activity relationships .

Q. What computational methodologies are optimal for studying AAA’s radical reactivity?

Methodological Answer:

  • DFT: Use M06-2X/6-311++G(d,p) to model radical addition pathways.
  • Kinetic Modeling: Apply Eyring-Polanyi equations to calculate activation parameters.
    Benchmark against experimental EPR data to validate spin density distributions .

Q. How do AAA derivatives direct electrophilic addition reactions?

Methodological Answer: The acetamido group stabilizes carbocation intermediates via resonance, directing electrophiles (e.g., Br₂, Cl₂) to the α-position. For example, bromination yields 2-bromoalanine derivatives. Mechanistic studies using NMR kinetics and isotopic labeling confirm regioselectivity .

Q. Can poly(AAA)-based hydrogels improve His-tagged protein purification?

Methodological Answer: Ni²⁺-functionalized poly(AAA) hydrogels selectively bind His-tagged proteins via coordination chemistry. Optimize hydrogel crosslinking density (10–15% MBA) to balance binding capacity and diffusion rates. Elution with imidazole (250 mM) achieves >95% purity, validated by SDS-PAGE .

Properties

IUPAC Name

2-acetamidoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7NO3/c1-3(5(8)9)6-4(2)7/h1H2,2H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDFFEMHDKXMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

28376-45-6
Record name 2-Propenoic acid, 2-(acetylamino)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=28376-45-6
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DSSTOX Substance ID

DTXSID40202647
Record name 2-Acetamidoacrylic acid
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Molecular Weight

129.11 g/mol
Source PubChem
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CAS No.

5429-56-1
Record name 2-Acetamidoacrylic acid
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Record name 2-Acetamidoacrylic acid
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Record name 2-acetamidoacrylic acid
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Synthesis routes and methods

Procedure details

(S)-2-Acetylaminopropionic acid methyl ester, conversion>99%, ee>99% (derivatised using TMS-diazomethane and then analysed using the same method developed for the methyl ester).
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methyl ester
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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